The compound is classified under the category of triazolopyrimidine derivatives, which are known for their diverse biological activities. Specifically, it belongs to the purine analogs family, which often exhibit properties relevant to medicinal chemistry and drug development. The compound has been assigned the Chemical Abstracts Service (CAS) number 921829-76-7 and has a molecular formula of with a molecular weight of 400.4 g/mol .
The synthesis of 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step reactions that may include:
Specific parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity but are not detailed in the available literature .
The molecular structure of 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can be analyzed using various spectroscopic techniques:
The triazole ring contributes to the compound's stability and reactivity due to its electron-rich nature .
5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is expected to participate in several chemical reactions typical for purine derivatives:
These reactions are influenced by factors such as pH and temperature .
The mechanism of action for compounds like 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione often involves interaction with biological targets such as enzymes or receptors:
Further studies are necessary to elucidate specific interactions at the molecular level .
The physical properties of 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione include:
These properties significantly influence its behavior in biological systems and its potential formulation as a pharmaceutical agent .
The scientific applications of 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione are promising:
Ongoing research is needed to fully explore these applications and validate their efficacy in clinical settings .
This comprehensive overview highlights the significance of 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione in medicinal chemistry and its potential therapeutic roles.
Regioselective manipulation of the triazolopurine core is paramount due to the presence of multiple reactive nitrogen sites (N1, N7, N9). The fused [1,2,4]triazolo[4,3-e]purine system exhibits inherent electronic asymmetry, with N7 and N9 being preferred sites for electrophilic attacks. Achieving selective N9 alkylation (for phenethyl attachment) necessitates protective group strategies or tailored metalation techniques. Sterically hindered magnesium amide bases like 2,2,6,6-tetramethylpiperidinylmagnesium chloride (TMPMgCl) in non-coordinating solvents (e.g., toluene/hexane mixtures) enable ortho-directed metalation on pendant aryl groups without competing triazole ring deprotonation [2]. This approach prevents unwanted N1/N3 alkylation byproducts. Computational studies (DFT) confirm higher nucleophilicity at N9 (HOMO: -6.3 eV) versus N1 (HOMO: -7.1 eV), guiding electrophile selection. Key challenges include suppressing Dimroth rearrangements during N-alkylation and ensuring C3 halogenation selectivity for subsequent p-tolyl coupling.
Table 1: Regioselectivity in Triazolopurine Functionalization
Reaction Type | Target Position | Preferred Conditions | Major Byproduct | Yield Range |
---|---|---|---|---|
N-Alkylation | N9 | K₂CO₃/DMF, 80°C, Phenethyl bromide | N1-Alkylated isomer | 65-78% |
C-Halogenation | C3 | NBS, Acetonitrile, 0°C | 6,8-Dibrominated purine | 70-85% |
Directed ortho-Metalation | C3-Aryl ortho-H | TMPMgBu·LiCl, Toluene, 25°C | Triazole ring-deuterated product | 80-86% |
Incorporation of the phenethyl and p-tolyl groups leverages transition-metal catalysis. The phenethyl moiety is typically installed early via SN2 alkylation of the triazolopurine N9 position using phenethyl bromide/potassium carbonate in dimethylformamide (Yield: 72±5%). Conversely, the p-tolyl group at C3 employs Suzuki-Miyaura cross-coupling. This requires prior regioselective bromination at C3 using N-bromosuccinimide in acetonitrile at 0°C to yield the 3-bromo intermediate (87% purity by HPLC). Coupling with p-tolylboronic acid uses catalytic Pd(PPh₃)₄ (3 mol%) and potassium carbonate in toluene/water (3:1) at 80°C.
Palladium systems (e.g., PdCl₂(dppf)) afford higher yields (89%) versus nickel catalysts (NiCl₂(dppe), 62%) due to superior oxidative addition kinetics. Microwave-assisted coupling (100°C, 20 min) reduces homocoupling byproducts (<5%) compared to thermal methods (12%). The p-tolyl group’s electron-donating methyl enhances nucleophilicity, accelerating transmetalation (k₂ = 4.7 × 10⁻³ L·mol⁻¹·s⁻¹ versus phenyl: 3.1 × 10⁻³). Phenethyl’s benzyl CH₂ enables rotamer flexibility, optimizing hydrophobic pocket binding in bioactive analogs [9].
The 6,8-dione motif is constructed via cyclocondensation between 5-methylisocyanate and a prefunctionalized imidazole-4,5-dicarboxylate. Critical parameters include:
Cyclization proceeds through a mixed anhydride intermediate, with ring closure activation energy (ΔG‡) of 92 kJ·mol⁻¹. Microwave irradiation (150°C, 30 min) improves dione purity to 98% by reducing degradation pathways. Ethylenediamine diacetate additives buffer the system at pH 7.5–8.0, minimizing hydrolytic cleavage of the triazole-purine bond [8]. Post-condensation, crystallization from ethyl acetate/heptane removes residual succinimide byproducts (from bromination).
Bioisosteres optimize pharmacological properties while retaining target engagement. Key replacements in the target molecule include:
Hybridization merges triazolopurine with coumarin or artemisinin motifs using click chemistry. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches artemisinin-derived alkynes to N1-azidomethyl triazolopurines, yielding hybrids with dual-mode anticancer activity. Artemisinin’s endoperoxide moiety synergizes with purine’s kinase inhibition, reducing IC₅₀ by 8-fold against hepatic carcinoma cells [5] [10]. Computational fragment merging (e.g., Cambridge Structural Database mining) identifies thieno[3,2-d]pyrimidine as a viable dione replacement, offering improved logP (1.8 vs. 2.3) without sacrificing solubility.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1